1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one
Description
1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one is a chlorinated aromatic ketone featuring an amino group at the 3-position and a methylthio group at the 4-position of the phenyl ring. Such compounds are typically explored for applications in organic synthesis, pharmaceuticals, or agrochemicals due to their reactive ketone backbone and substituent-driven tunability .
Properties
Molecular Formula |
C10H12ClNOS |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(3-amino-4-methylsulfanylphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C10H12ClNOS/c1-14-10-3-2-7(6-8(10)12)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
MPZBPJZWVZWGQG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(=O)CCCl)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methylthio Substituted Phenyl Precursors
A critical step in the preparation is the synthesis of 4-methylthio phenyl derivatives, which serve as the aromatic core for subsequent functionalization.
A patented industrially scalable method describes the preparation of 4-methylthio phenylacetic acid derivatives using copper ion catalysis with sodium methyl mercaptide and halogenated benzene acetic acid derivatives as starting materials. The general synthetic route is as follows:
- Starting material: 4-halogeno-benzene acetic acid or derivatives (e.g., 4-bromobenzene acetic acid, 4-chlorobenzene acetic acid)
- Reagents: Sodium methyl mercaptide, cuprous bromide or stannous chloride as catalysts, and dimethylformamide (DMF) as solvent and co-catalyst.
- Reaction conditions: Heating at approximately 130 °C under nitrogen atmosphere for 4 to 24 hours.
- Post-processing: Acidification, extraction with ethyl acetate, pH adjustment, crystallization, and filtration to isolate the 4-methylthio phenylacetic acid product.
This method achieves yields ranging from 61.6% to 79.3% depending on the starting halogenated substrate and reaction time (see Table 1).
| Entry | Starting Material | Catalyst(s) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Bromobenzene acetic acid | CuBr, NaSCH3, DMF | 4 | 76.1 |
| 2 | 4-Bromobenzene acetonitrile | CuBr, NaSCH3, DMF | 5 (acid reflux) | 61.6 |
| 3 | 4-Chlorobenzene acetic acid | CuBr, NaSCH3, DMF | 24 | 79.3 |
Table 1: Yields of 4-methylthio phenylacetic acid derivatives from halogenated precursors under copper catalysis.
This copper-catalyzed methylthiolation is advantageous due to:
- Wide availability of starting materials,
- Reduced environmental pollution compared to older methods,
- Potential for industrial-scale production.
Amination and Chloropropanone Side Chain Installation
The next step involves introducing the amino group at the 3-position of the aromatic ring and attaching the 3-chloropropan-1-one moiety.
Although direct literature on the exact synthesis of 1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one is limited, related synthetic routes for similar substituted phenylpropanones provide a framework:
- Acylation of substituted anilines or aminophenols with 3-chloropropanoyl chloride or equivalent acylating agents can yield the chloropropanone side chain.
- Alternatively, condensation reactions between substituted phenyl derivatives and α-haloketones under controlled conditions can be employed.
- The amino group can be introduced either by starting from an amino-substituted aromatic compound or by nucleophilic substitution on a nitro precursor followed by reduction.
A general synthetic scheme could be:
- Start with 3-amino-4-(methylthio)aniline or its protected derivative.
- React with 3-chloropropanoyl chloride under basic conditions to form the ketone linkage.
- Purify the product by crystallization or chromatography.
Analytical and Characterization Data
The confirmation of the structure of this compound typically involves:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR to identify aromatic protons, methylthio group signals, amino protons, and the chloropropanone methylene protons.
- Infrared (IR) Spectroscopy: Identification of characteristic carbonyl (C=O) stretch near 1700 cm⁻¹, N-H stretches, and C-S stretches.
- Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to molecular weight 229.73 g/mol.
- Melting Point and Purity: To assess crystallinity and purity.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Copper-catalyzed methylthiolation | 4-Halogeno-benzene acetic acid derivatives | Sodium methyl mercaptide, CuBr, DMF | 130 °C, N2 atmosphere, 4-24 h | 61.6-79.3 | Industrially scalable, eco-friendly |
| 2 | Acylation/Condensation | 3-Amino-4-(methylthio)aniline or derivative + 3-chloropropanoyl chloride | Base (e.g., triethylamine) | Room temp or reflux | N/A | Requires optimization |
| 3 | Purification | Reaction mixture | Solvent extraction, crystallization | Ambient or controlled temp | N/A | Ensures product purity |
Chemical Reactions Analysis
1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with nucleophiles such as amines or thiols to form corresponding amides or thioethers.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and thioethers.
Scientific Research Applications
1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential biological activity.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group and the chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylthio group may also play a role in modulating the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the core 3-chloropropan-1-one backbone but differ in substituent type and position on the phenyl ring. These variations significantly influence molecular weight, electronic properties, and reactivity:
Key Observations :
- Substituent Position: Bromomethyl groups at the 3- or 4-position (e.g., vs.
- Electron-Withdrawing Groups : The trifluoromethyl group in enhances electron deficiency on the aromatic ring, which may stabilize negative charges or modify binding interactions in biological systems.
- Purity and Synthesis: Elemental analysis data for 3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (C: 67.96%, H: 4.70%, N: 3.68%) suggests high synthetic yield, comparable to theoretical values (C: 68.12%, H: 4.63%, N: 3.78%).
Functional Group Impact on Reactivity
- Bromomethyl vs. Amino Groups: Bromomethyl substituents (e.g., ) introduce sites for nucleophilic attack (e.g., SN2 reactions), whereas amino groups (e.g., ) may participate in hydrogen bonding or serve as directing groups in electrophilic aromatic substitution.
- Methylthio vs. Trifluoromethyl : Methylthio groups () are moderately electron-donating via sulfur’s lone pairs, contrasting with the strong electron-withdrawing effect of trifluoromethyl (). This difference could influence aromatic ring reactivity in cross-coupling reactions or catalytic processes.
Biological Activity
1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound notable for its complex structure, which includes an amino group, a methylthio group, and a chloropropanone moiety. This unique combination of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₁₄ClN₁OS
- Molecular Weight : 229.73 g/mol
The compound's structure allows for various interactions within biological systems, including enzyme modulation and receptor activity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various microbial strains, indicating potential applications in treating infections.
- Anticancer Activity : Early investigations have shown that this compound could inhibit the growth of cancer cells, although further studies are required to elucidate its mechanisms and efficacy.
- Enzyme Modulation : The compound can modulate the activity of various enzymes, which may lead to therapeutic applications in metabolic disorders and other diseases.
The biological activity of this compound is believed to stem from its ability to form covalent bonds through nucleophilic attack, allowing it to interact with specific molecular targets such as enzymes and receptors. The amino and methylthio groups can participate in hydrogen bonding, enhancing its reactivity and biological effects.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. Below is a comparison table highlighting their features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Amino-4-(methylthio)phenyl)-1-chloropropan-2-one | Amino group, methylthio group | Different chloropropanone position affects reactivity |
| 1-(3-Amino-4-(methylthio)phenyl)-1-chloropropan-2-thiol | Amino group, methylthio group | Contains a thiol instead of a ketone |
| 1-(3-Amino-4-methylsulfanylphenyl)-2-bromopropan-1-one | Amino group, brominated propanone | Bromine substitution alters electrophilicity |
The differences in structure lead to variations in biological activity and reactivity profiles among these compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. For instance:
- A study investigated its antimicrobial properties against common pathogens. Results indicated significant inhibition zones in agar diffusion assays, suggesting effective antimicrobial action.
- Another research effort explored the anticancer potential of this compound in vitro using various cancer cell lines. The findings revealed dose-dependent cytotoxicity, warranting further preclinical studies to assess its therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for 1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a substituted aniline derivative (e.g., 3-amino-4-(methylthio)aniline) with a chlorinated propanone precursor. Key steps include:
- Acylation: React the aniline with a chloroacetyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the amide intermediate .
- Ketone Formation: Use Friedel-Crafts acylation or similar methods to introduce the propanone backbone, ensuring temperature control (0–5°C) to minimize side reactions .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Optimize solvent polarity and temperature to improve yield .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm the presence of the amino, methylthio, and chloropropanone groups. Compare chemical shifts with similar arylpropanone derivatives (e.g., δ 2.5–3.5 ppm for CH2Cl) .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly for the chloro and methylthio substituents .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the amino group) .
Q. How can researchers mitigate common side reactions during synthesis?
Methodological Answer:
- Oxidation of Methylthio Group: Conduct reactions under inert atmosphere (N2/Ar) and avoid strong oxidizing agents. Add antioxidants like BHT (butylated hydroxytoluene) if necessary .
- Amine Degradation: Use mild bases (e.g., NaHCO3 instead of NaOH) and low temperatures during acylation to prevent deamination .
- Byproduct Identification: Monitor reactions via TLC or HPLC. For persistent impurities, optimize stoichiometry (e.g., 1.2:1 molar ratio of aniline to chloroacetyl chloride) .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution or redox reactions?
Methodological Answer:
- Nucleophilic Substitution (SN2): The chloropropanone moiety undergoes SN2 reactions with nucleophiles (e.g., thiols or amines). Kinetic studies (e.g., varying nucleophile concentration) and DFT calculations can elucidate transition states and steric effects .
- Redox Behavior: Cyclic voltammetry reveals redox-active sites (e.g., oxidation of the methylthio group at ~1.2 V vs. Ag/AgCl). Use controlled-potential electrolysis to isolate oxidized derivatives .
Q. How does the compound interact with biological targets, and what structural modifications enhance activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based assays (e.g., FRET). The methylthio group may enhance hydrophobic binding, while the chloro group influences electron withdrawal .
- SAR Studies: Synthesize analogs (e.g., replacing Cl with F or varying the methylthio position) and compare IC50 values. Molecular docking (AutoDock Vina) predicts binding modes to targets like EGFR .
Q. What computational strategies aid in predicting the compound’s physicochemical properties or reactivity?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (e.g., C–Cl) and reaction pathways .
- Solubility Prediction: Use COSMO-RS models to estimate logP and solubility in solvents like DMSO or ethanol, guiding formulation for biological testing .
- Pharmacokinetics: SwissADME predicts metabolic stability (CYP450 interactions) and bioavailability, prioritizing analogs with lower hepatic clearance .
Contradictions and Validation
- Synthetic Yield Discrepancies: reports high yields (~80%) using continuous flow reactors, while notes ~50% yields in batch processes. This highlights the need for reactor optimization (e.g., microfluidic systems) to improve scalability .
- Biological Activity Variability: Methylthio substitution in enhances binding affinity, but suggests steric hindrance from the chloro group may reduce efficacy. Balance substituent positions using 3D-QSAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
